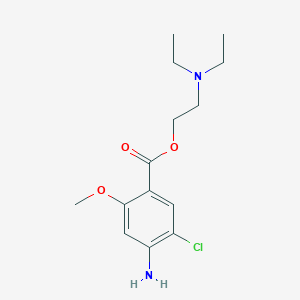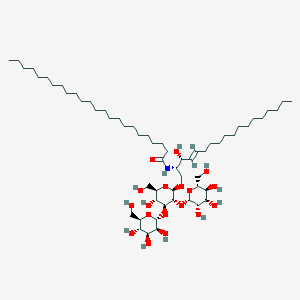
2-(3,5-dichlorophényl)thiazole-4-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, and they are known for their importance in medicinal chemistry and as building blocks in organic synthesis. Although the specific compound is not directly synthesized or analyzed in the provided papers, related thiazole derivatives and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which, while not the exact compound , shares the dichlorophenyl moiety and demonstrates the use of ultrasound irradiation to achieve high regioselectivity and yields. Similarly, paper outlines a one-pot synthesis method for ethyl 1,3-thiazole-5-carboxylates, which could potentially be adapted for the synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. Paper provides an example of this, where the structure of a pyrazole derivative is supported by crystallographic data. Paper goes into detail about the crystal structure characterization of a thiazole derivative, which could be relevant for understanding the molecular structure of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate.
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be inferred from the chemical reactions they undergo. Paper discusses the photochemical reactions of ethyl 2-iodothiazole-5-carboxylate, which could provide insights into the photochemical behavior of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. Additionally, paper and describe the synthesis of various thiazole derivatives and their subsequent reactions, which could be relevant for predicting the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as photophysical properties, fluorescence, and singlet oxygen activation, are discussed in paper . The photophysical properties are particularly important for applications in materials science and as sensitizers in photo-oxidation reactions. The antioxidant properties of a pyrazole derivative are evaluated in paper , which could be analogous to the antioxidant potential of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, qui comprennent le "2-(3,5-dichlorophényl)thiazole-4-carboxylate d'éthyle", ont été trouvés pour présenter une activité antioxydante . Cela les rend potentiellement utiles dans le traitement des maladies causées par le stress oxydatif.
Activité analgésique
Les composés thiazoliques ont été rapportés comme possédant des propriétés analgésiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés du thiazole ont également été trouvés pour avoir des effets anti-inflammatoires . Cela pourrait les rendre précieux dans le traitement des affections caractérisées par une inflammation.
Activité antimicrobienne
Les composés thiazoliques ont démontré des propriétés antimicrobiennes . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antimicrobiens.
Activité antifongique
Les dérivés du thiazole ont été trouvés pour présenter une activité antifongique . Cela pourrait être utile dans le traitement des infections fongiques.
Activité antivirale
Les composés thiazoliques ont montré des propriétés antivirales . Cela suggère des applications potentielles dans le développement de médicaments antiviraux.
Activité antitumorale et cytotoxique
Les dérivés du thiazole ont été trouvés pour présenter une activité antitumorale et cytotoxique . Cela suggère des applications potentielles dans le développement de nouveaux traitements contre le cancer.
Activité neuroprotectrice
Les composés thiazoliques ont démontré des effets neuroprotecteurs . Cela pourrait les rendre précieux dans le traitement des maladies neurodégénératives.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLDBROWJVLEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569506 |
Source


|
| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132089-38-4 |
Source


|
| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)


![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)